molecular formula C8H7ClO B148629 4-Methylbenzoyl chloride CAS No. 874-60-2

4-Methylbenzoyl chloride

Cat. No.: B148629
CAS No.: 874-60-2
M. Wt: 154.59 g/mol
InChI Key: NQUVCRCCRXRJCK-UHFFFAOYSA-N
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Description

4-Methylbenzoyl chloride, also known as para-toluoyl chloride, is an organic compound with the molecular formula C8H7ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is a derivative of benzoic acid and is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes .

Scientific Research Applications

4-Methylbenzoyl chloride has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the synthesis of drugs and therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

4-Methylbenzoyl chloride, also known as p-Toluoyl chloride, is a chemical compound with the molecular formula C8H7ClO . It is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that contain nucleophilic functional groups, such as alcohols, amines, and carboxylic acids .

Mode of Action

The mode of action of this compound involves the acylation of organic compounds . In this process, the chloride ion is a good leaving group, which makes the carbonyl carbon of the benzoyl group highly electrophilic. This allows it to react with nucleophiles, leading to the formation of esters, amides, or other acylated products .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific reactions it is used in. For instance, it can be used in the synthesis of various pharmaceuticals and pesticides . The downstream effects of these reactions would therefore depend on the specific compounds being synthesized.

Pharmacokinetics

Its physical properties such as boiling point (225-227℃ ) and molecular weight (154.59 g/mol ) can influence its behavior in a biological system.

Result of Action

The result of the action of this compound is the formation of acylated products. These products can have various molecular and cellular effects depending on their specific structures and properties. For instance, if this compound is used to synthesize a pharmaceutical compound, the effects would be dependent on the specific drug being synthesized .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture , and its reactivity can be affected by the presence of bases or other nucleophiles. Additionally, safety precautions should be taken when handling this compound as it can cause severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzoyl chloride can be synthesized through several methods. One common method involves the chlorination of 4-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified by distillation .

[ \text{C}_8\text{H}_8\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_7\text{ClO} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the use of thionyl chloride or oxalyl chloride as chlorinating agents, with the reaction carried out in large reactors. The product is then purified through distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    4-Methylbenzoic Acid: Formed from hydrolysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzoyl chloride is unique due to the presence of the methyl group at the para position, which influences its reactivity and the types of products formed in chemical reactions. This structural feature makes it a valuable intermediate in the synthesis of specific organic compounds .

Properties

IUPAC Name

4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUVCRCCRXRJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052595
Record name p-Toluoyl chloride
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Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

874-60-2
Record name 4-Methylbenzoyl chloride
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Record name 4-Methylbenzoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 4-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Toluoyl chloride
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Record name p-toluoyl chloride
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Record name 4-METHYLBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

4-Methylbenzoyl chloride was prepared in a conventional manner from 4-methylbenzoic acid and thionyl chloride and after excess thionyl chloride was distilled off, was used as the crude product in the side chain chlorination.
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Synthesis routes and methods II

Procedure details

Meanwhile, the 4-methylbenzoyl chloride acylating agent was prepared by suspending 3.314 g (24.3 mmol) of ρ-toluic acid in 200 ml benzene. To this solution was added 2.0 equiv. (4.25 ml) of oxalyl chloride, dropwise via a pressure-equalizing dropping funnel at O° C. DMF (2-3 drops) was added to the reaction mixture catalytically and the ice bath was removed. The progress of the reaction was monitored via infrared spectroscopy. The solvent was removed by rotary vacuum evaporation and the residual oil was pumped down under high vacuum overnight.
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3.314 g
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4.25 mL
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200 mL
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Synthesis routes and methods III

Procedure details

Add p-toluic acid (0.55 mol) to 100 mL SOCl2 and stir overnight at room temperature. Evaporate the excess SOCl2 to give p-toluoyl chloride. Add (2R,3R)-(+)-tartaric acid (25 g, 166 mmol) and stir the mixture and heat at 170° C. for an hour. Allow the mixture to cool to 100° C. and add 200 mL toluene. Cool the mixture to room temperature and add another 100 mL toluene. Collect the precipitate, rinse with toluene and dry. Reflux the crude product in a mixture of 300 mL acetone and 20 mL water for two hours. Then add 200 mL water and evaporate the acetone. Add another 200 mL water and collect the precipitate, rinse with water and dry. Reflux the product in 200 mL toluene for 15 minutes and collect the precipitate while the mixture is hot. Rinse the precipitate with 50 mL warm toluene and dry to give (2R,3R)-(−)-di-(p-toluoyl)tartaric acid.
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0.55 mol
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100 mL
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Synthesis routes and methods IV

Procedure details

p-Toluic acid (100 g, 0.734 mol) (Tokyo Chemical Industry Co., Ltd.) and toluene (500 mL) (Wako Pure Chemical Industries, Ltd.) were placed into a sufficiently dried recovery flask (egg plant flask), and p-toluic acid was dissolved. Thionyl chloride (132.4 mL, 1.84 mol) (Wako Pure Chemical Industries, Ltd.) was added dropwise to this solution for 1 hour. After the dropwise addition, the solution was heated and refluxed for 2 hours. After the reaction, the temperature was cooled to room temperature, and then remaining thionyl chloride and remaining toluene were evaporated by using a rotary evaporator. Toluene (200 mL) was added to an obtained concentrate, and the concentrating operation was repeated twice. A finally obtained residue was dissolved in tetrahydrofuran (200 mL) (Wako Pure Chemical Industries, Ltd.), which was used in the next step.
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100 g
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132.4 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of p-toluoyl chloride?

A1: p-Toluoyl chloride has the molecular formula C8H7ClO and a molecular weight of 154.60 g/mol.

Q2: Is there any spectroscopic data available for p-toluoyl chloride?

A2: Yes, several studies report spectroscopic characterization of p-toluoyl chloride using Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy, and 13C Nuclear Magnetic Resonance (13C NMR) spectroscopy. [, , , ] These techniques help to confirm the structure and purity of the synthesized compound. For example, IR spectroscopy revealed characteristic peaks corresponding to specific functional groups present in the molecule, such as -OH, CH3, C=O, C=C, and COOC. []

Q3: What solvents are commonly used for reactions involving p-toluoyl chloride?

A3: p-Toluoyl chloride is commonly used with solvents like diethyl ether, acetone, tetrahydrofuran (THF), and dichloromethane. The choice of solvent depends on the specific reaction and desired solubility. [, , ]

Q4: What type of reactions is p-toluoyl chloride typically used in?

A4: p-Toluoyl chloride is primarily used as a reagent in Friedel-Crafts acylation reactions. [] It acts as an acylating agent, introducing an acyl group (CH3C6H4CO) to aromatic compounds. This reaction is valuable for synthesizing various aromatic ketones.

Q5: Can you give an example of p-toluoyl chloride's use in a Friedel-Crafts reaction?

A5: One example is the reaction of p-toluoyl chloride with toluene in the presence of a catalyst like anhydrous aluminum chloride (AlCl3). This reaction produces 4,4'-dimethylbenzophenone, a compound used in various applications. []

Q6: Are there any catalytic applications of p-toluoyl chloride beyond Friedel-Crafts reactions?

A6: Research has explored the use of p-toluoyl chloride in copper-catalyzed borylation reactions. [] These reactions aim to synthesize acylboron compounds, which are valuable intermediates in organic synthesis.

Q7: How does modifying the structure of compounds derived from p-toluoyl chloride affect their biological activity?

A7: Studies have investigated the structure-activity relationship (SAR) of p-toluoyl chloride derivatives, particularly for their analgesic activity. [] Researchers synthesized a series of N-allyl-N'-benzoylthiourea derivatives by reacting N-allylthiourea with various benzoyl chloride derivatives, including p-toluoyl chloride. They found that introducing substituents like methyl, methoxy, and tert-butyl groups on the benzoyl ring significantly influenced the analgesic activity. Specifically, N-allyl-N'-(4-methylbenzoyl)thiourea exhibited the highest analgesic activity among the tested compounds, surpassing even the standard drug, diclofenac. []

Q8: Are there any other examples of p-toluoyl chloride derivatives exhibiting biological activity?

A8: Yes, research on p-toluoyl chloride phenylhydrazone (TCPH) explored its potential as an anthelmintic agent in sheep. [, , ] TCPH demonstrated efficacy against various gastrointestinal helminths. [] Further studies investigated its metabolic fate in sheep, including the nature of bound residues in erythrocytes. [, ]

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